molecular formula C12H10N2O3 B183939 methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate CAS No. 887582-22-1

methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B183939
CAS No.: 887582-22-1
M. Wt: 230.22 g/mol
InChI Key: STNRWAQJEHEOTL-UHFFFAOYSA-N
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Description

methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Scientific Research Applications

methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its neuroprotective and anti-inflammatory effects, making it a candidate for treating neurodegenerative diseases.

    Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Preparation Methods

The synthesis of methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate typically involves the reaction of substituted aldehydes, ethyl acetoacetate, and urea in the presence of ethanol and a catalytic amount of hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

  • Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
  • Methyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities

Properties

IUPAC Name

methyl 6-oxo-2-phenyl-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-12(16)9-7-13-10(14-11(9)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNRWAQJEHEOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356129
Record name Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887582-22-1
Record name Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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